trans-2-Aminocyclopentanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Characterization and Control in Research
Chiral Auxiliary
As a chiral auxiliary, trans-2-aminocyclopentanol can be temporarily incorporated into a non-chiral substrate molecule to direct the stereochemical outcome of a subsequent reaction. After guiding the formation of the desired stereocenter, the auxiliary is cleaved from the molecule.
Chiral Ligand in Asymmetric Catalysis
Derivatives of trans-2-aminocyclopentanol are used as chiral ligands that coordinate with a metal catalyst. nih.gov This chiral catalyst complex then mediates an enantioselective reaction, such as the addition of diethylzinc (B1219324) to benzaldehyde, ensuring the preferential formation of one enantiomer of the product. nih.govresearchgate.net
Applications As a Chiral Synthon in Complex Organic Synthesis
Synthesis of Dihydropyridazine-4-carboxamides for Therapeutic Research
While direct synthesis of dihydropyridazine-4-carboxamides using this specific amino alcohol is not extensively detailed in the provided search results, the general importance of chiral synthons in creating heterocyclic compounds for therapeutic research is well-established. The synthesis of related structures, like 1,4-dihydropyridines (1,4-DHPs), often involves multicomponent reactions where a chiral amine or alcohol can impart stereocontrol. mdpi.comnih.gov The synthesis of complex carboxamides, such as 4-oxotetrahydropyrimidine-1(2H)-carboxamides used as hepatitis B virus modulators, demonstrates a strategy where a chiral β-amino acid is coupled with an amine, followed by cyclization to form the heterocyclic core. nih.gov A similar conceptual pathway could be envisioned where a derivative of trans-2-aminocyclopentanol serves as the chiral precursor to introduce stereocenters into a dihydropyridazine (B8628806) framework.
Pathways to other Biologically Important Molecules
The utility of trans-2-aminocyclopentanol as a synthon extends to a variety of biologically significant molecules. ontosight.ai Chiral 1,2-amino alcohols are recognized as vital structural motifs in many natural products and pharmaceuticals. researchgate.netmdpi.com
Table 2: Examples of Molecular Classes Synthesized from Chiral Amino Alcohols
| Molecule Class | Therapeutic Area/Application | Reference |
|---|---|---|
| HIV-protease inhibitors | Antiviral | mdpi.com |
| μ-opioid receptor antagonists | Analgesia Research | mdpi.com |
| Serotonin reuptake inhibitors | Antidepressants | mdpi.com |
The synthesis of these molecules leverages the stereocenters present in the aminocyclopentanol backbone to build the final complex and biologically active product. Its role as an intermediate is crucial for producing optically active compounds for the pharmaceutical industry. nordmann.global The development of efficient synthetic protocols, including multicomponent reactions, continues to expand the library of bioactive molecules that can be accessed from versatile chiral building blocks like trans-2-aminocyclopentanol. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The precise mechanism by which chiral amino alcohol ligands facilitate asymmetric reactions is a subject of detailed investigation. These studies focus on the cooperative effects of the catalyst system, the interplay between reactants, and the origins of stereochemical control.
A key mechanistic insight into the asymmetric ring-opening (ARO) of epoxides catalyzed by metal complexes, including those analogous to aminocyclopentanol systems, is the concept of bimetallic catalysis. Kinetic studies of reactions using similar chiral ligands, such as salen complexes, have revealed a second-order rate dependence on the catalyst concentration. mdpi.com This finding strongly suggests a cooperative mechanism where two metal-catalyst complexes are involved in the rate-determining step. mdpi.comnih.gov
In this proposed pathway, one catalyst molecule functions as a Lewis acid, binding to and activating the epoxide electrophile. This coordination enhances the epoxide's reactivity towards nucleophilic attack. Simultaneously, a second catalyst molecule binds and delivers the nucleophile. mdpi.com This dual-activation model, where both the electrophile and the nucleophile are activated in a concerted fashion, explains the high efficiency and selectivity of the reaction. mdpi.com The construction of covalently linked bimetallic catalysts based on this insight has led to catalysts with reactivity that is one to two orders of magnitude greater than their monomeric counterparts, further supporting the bimetallic pathway. nih.gov
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile and electrophile, a process significantly mediated by the catalyst. libretexts.org Epoxide ring-opening can proceed through mechanisms with SN1 or SN2 character. libretexts.org
Acid-Catalyzed (SN1-like) Pathway : Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. The carbon-oxygen bond begins to break, building a partial positive charge on the more substituted carbon atom. The nucleophile then attacks this more electrophilic, charge-bearing carbon. libretexts.org The catalyst, acting as a Lewis acid, can mimic this activation.
Base-Catalyzed (SN2-like) Pathway : In neutral or basic media, a potent nucleophile attacks the epoxide directly. In this SN2 mechanism, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom. libretexts.org The attack occurs from the backside, leading to a stereochemical inversion at the site of reaction. libretexts.org
Chiral catalysts derived from ligands like trans-2-aminocyclopentanol can control these interactions. By coordinating to the epoxide, the catalyst activates the ring, making it a more potent electrophile. researchgate.net The chiral environment created by the ligand then directs the approach of the nucleophile, favoring one pathway and one stereochemical outcome over others.
The primary role of a chiral catalyst is to control the regio- and enantioselectivity of a reaction. In the asymmetric ring-opening of epoxides, this is achieved by differentiating between pseudo-enantiotopic carbon atoms in the substrate. thieme-connect.com
For meso-epoxides, the two carbons are enantiotopic. A chiral catalyst selectively facilitates nucleophilic attack at one of these carbons, leading to the preferential formation of one enantiomer of the product. mdpi.comthieme-connect.com The choice of catalyst enantiomer can determine which product enantiomer is formed. thieme-connect.com
In the case of unsymmetrical or "unbiased" epoxides, where the electronic and steric properties of the two carbons are similar, substrate control is minimal. rsc.org Here, the catalyst's influence is paramount. Catalyst-controlled regioselectivity allows for selective nucleophilic attack on one of the epoxide carbons, a feat not achievable through substrate bias alone. rsc.org The structural features of the ligand framework, such as the presence of bulky substituents, and the nature of the metal's counter-ion can have a dramatic effect on this selectivity. rsc.org This principle allows a single epoxide substrate to be converted into different regioisomeric products simply by choosing the appropriate catalyst enantiomer. thieme-connect.com
| Catalyst System | Substrate Type | Primary Selectivity Control | Typical Outcome |
| Chiral Lewis Acid | meso-Epoxide | Catalyst differentiates enantiotopic carbons | Desymmetrization to a single product enantiomer |
| Chiral Lewis Acid | Racemic Terminal Epoxide | Catalyst reacts faster with one epoxide enantiomer | Kinetic Resolution (KR) |
| Chiral Lewis Acid | Unbiased trans-Epoxide | Catalyst structure overrides substrate bias | Catalyst-controlled regioselectivity |
Theoretical and Computational Chemistry Applications
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric catalytic reactions. researchgate.netnih.gov By modeling reaction pathways, researchers can gain insights that are difficult or impossible to obtain through experimental means alone. researchgate.net
The origin of stereoselectivity in asymmetric catalysis lies in the energy difference between the diastereomeric transition states that lead to the different stereoisomers. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to model these transition states. researchgate.net By calculating the relative energies of the competing pathways, the major and minor products can be predicted with a high degree of accuracy. researchgate.net
This predictive power reduces the need for extensive experimental screening of catalysts and reaction conditions, saving significant time and resources. researchgate.net Furthermore, computational models can rationalize unexpected experimental results. For instance, if a reaction gives lower-than-expected enantioselectivity, analysis of the transition state models might reveal an unforeseen competing reaction pathway or an unfavorable steric interaction. mdpi.com Machine learning techniques are also emerging as a powerful method for quantitatively predicting the stereoselectivity of chemical reactions. arxiv.org
Beyond predicting outcomes, computational studies provide a molecular-level picture of the interactions that govern selectivity. mdpi.com These models allow researchers to visualize the precise three-dimensional arrangement of the catalyst, the epoxide (substrate), and the nucleophile (reagent) in the key transition state. chemrxiv.org
The analysis focuses on the non-covalent interactions that stabilize the favored transition state. researchgate.net These can include:
Hydrogen bonding: Between the catalyst and the epoxide oxygen or the nucleophile.
Steric repulsion: Unfavorable interactions that raise the energy of a competing transition state.
π-stacking or C-H···π interactions: Between aromatic rings on the substrate and the catalyst ligand. researchgate.net
By quantifying these subtle forces, chemists can understand the fundamental basis of stereochemical control. researchgate.net This knowledge is crucial for the rational design of new catalysts, allowing for the targeted modification of a ligand's structure to enhance favorable interactions and minimize unfavorable ones, ultimately leading to catalysts with superior activity and selectivity. nih.govchemrxiv.org
Guided Design of Novel Synthetic Methods and Catalysts
Mechanistic investigations and computational studies have played a pivotal role in the rational design of new synthetic methodologies and highly efficient catalysts for the preparation of chiral molecules, including trans-2-aminocyclopentanol hydrochloride. The understanding of reaction mechanisms at a molecular level, supported by computational modeling, has enabled the transition from trial-and-error approaches to a more predictive and guided catalyst design. A prime example of this is the development of catalysts for the asymmetric ring-opening (ARO) of meso-epoxides, a key strategy for accessing enantioenriched trans-1,2-amino alcohols.
Early mechanistic studies on metal-salen catalyzed ARO reactions revealed that the reaction often proceeds through a cooperative bimetallic pathway. units.it In this mechanism, two metal centers work in concert to activate both the epoxide electrophile and the incoming nucleophile, leading to a more organized and lower-energy transition state. units.it This insight spurred the design of novel catalytic systems that could harness this cooperative effect to enhance both reactivity and enantioselectivity.
A significant breakthrough in this area was the development of oligomeric and multimeric salen-cobalt complexes. nih.gov It was hypothesized that by covalently linking multiple catalyst units, the entropic cost of bringing two metal centers together in the transition state would be reduced, thus accelerating the reaction. nih.gov This guided approach led to the synthesis of oligomeric (salen)Co(III) catalysts that exhibited markedly superior performance compared to their monomeric counterparts in the enantioselective ring-opening of meso-epoxides with nucleophiles like water and carbamates. nih.gov
The enhanced efficacy of these oligomeric catalysts is not merely a result of increased catalyst concentration. Mechanistic studies, including kinetic analyses, have shown a second-order dependence on the concentration of monomeric catalysts, indicative of a bimetallic mechanism. In contrast, with oligomeric catalysts, a first-order dependence is often observed, suggesting that the cooperative interactions are occurring intramolecularly within the pre-organized multimeric structure. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into these cooperative bimetallic mechanisms. acs.orgnih.gov These studies have been instrumental in elucidating the transition state geometries and the specific interactions that govern the stereochemical outcome of the reaction. For instance, DFT calculations on bimetallic salen complexes in epoxide hydration have confirmed that the cooperative pathway, where one metal-salen unit activates the epoxide and another activates the water nucleophile, is energetically more favorable than a monometallic pathway. acs.org These computational models allow for the in-silico screening of different ligand modifications, metal centers, and substrate-catalyst interactions, thereby guiding the design of more effective catalysts. nih.gov
The practical application of this guided design is exemplified in the synthesis of enantioenriched this compound. The use of an oligomeric (salen)Co–OTf catalyst allows for the highly enantioselective addition of a carbamate to cyclopentene oxide. The resulting product can then be converted to the target amino alcohol. The superiority of the oligomeric catalyst in this transformation is a direct outcome of the mechanistic understanding of cooperative catalysis.
The following data illustrates the impact of catalyst design, guided by mechanistic principles, on the asymmetric ring-opening of cyclohexene oxide, a representative meso-epoxide.
| Catalyst | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Monomeric (salen)Co(III) OAc | 2.0 | 48 | 15 | 45 |
| Oligomeric (salen)Co(III) OAc | 0.1 | 24 | 94 | >98 |
This table clearly demonstrates the dramatic improvement in both reaction rate (lower catalyst loading and shorter reaction time) and enantioselectivity when moving from a monomeric to an oligomeric catalyst, a direct result of guided design based on mechanistic understanding.
Further research has explored the impact of the linker connecting the salen units, the nature of the metal center, and the electronic and steric properties of the salen ligand itself, often using computational screening to predict the most promising candidates before their synthesis and experimental validation. acs.org This iterative cycle of mechanistic investigation, computational modeling, and experimental feedback continues to drive the development of novel and highly effective synthetic methods and catalysts.
Future Directions and Emerging Research Areas
Development of Novel and Green Synthetic Routes
The pursuit of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride has spurred the development of innovative and environmentally conscious synthetic strategies. A significant trend is the move away from classical resolution techniques towards more elegant and atom-economical chemoenzymatic and asymmetric catalytic methods.
A prominent green approach involves the use of lipases for the kinetic resolution of racemic precursors. For instance, a novel and efficient chemoenzymatic protocol has been developed for preparing both enantiomers of trans-2-aminocyclopentanol. This method utilizes the lipase (B570770) from Burkholderia cepacia to catalyze the resolution of the racemic precursor, trans-2-(diallylamino)cyclopentanol. frontiersin.orgresearchgate.net Similarly, N-benzyloxycarbonyl derivatives of (±)-trans-2-aminocyclopentanol can be effectively resolved through O-acylation catalyzed by Pseudomonas cepacia lipase (PSL). researchgate.net These enzymatic processes offer high selectivity under mild conditions, minimizing waste and avoiding the use of harsh chemical reagents.
Another emerging frontier is the application of engineered enzymes. Engineered amine dehydrogenases (AmDHs) are being explored for the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This biosynthetic approach uses ammonia (B1221849) as the sole amino donor under mild conditions, presenting a highly sustainable alternative to traditional chemical methods that often require stoichiometric amounts of chemical reducing agents or organometallic catalysts and operate under extreme conditions. frontiersin.orgnih.gov The development of robust AmDHs with high activity and stereoselectivity for cyclic hydroxy ketones could pave the way for a direct and green synthesis of trans-2-Aminocyclopentanol.
Catalytic hydrogenation is also being refined as a green and efficient route for preparing chiral amino alcohols, although it can require high pressure and temperature. jocpr.com Research is ongoing to develop catalysts that operate under milder conditions and exhibit broad substrate scope. jocpr.com
| Synthetic Strategy | Key Features | Catalyst/Enzyme | Precursor | Ref. |
| Chemoenzymatic Resolution | High enantiomeric excess, mild conditions | Burkholderia cepacia lipase | trans-2-(diallylamino)cyclopentanol | frontiersin.orgresearchgate.net |
| Chemoenzymatic Resolution | Efficient O-acylation | Pseudomonas cepacia lipase (PSL) | N-benzyloxycarbonyl-(±)-trans-2-aminocyclopentanol | researchgate.net |
| Asymmetric Reductive Amination | One-step synthesis, uses ammonia | Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | frontiersin.orgnih.gov |
| Catalytic Hydrogenation | Green and efficient | Metal catalysts (e.g., Pd/C) | α-amino acids | jocpr.com |
Exploration of New Catalytic Applications and Ligand Scaffolds
The inherent chirality and bifunctional nature of trans-2-Aminocyclopentanol and its derivatives make them prime candidates for the development of novel chiral ligands and catalysts for asymmetric synthesis.
Optically active trans-2-(N,N-dialkylamino)cyclopentanols have demonstrated their utility as effective ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a key carbon-carbon bond-forming reaction. researchgate.netnih.gov This application opens the door to exploring their efficacy in a broader range of asymmetric alkylation and arylation reactions. Future research will likely focus on modifying the N-substituents and the cyclopentyl backbone to fine-tune the steric and electronic properties of the ligands, thereby enhancing enantioselectivity and catalytic activity for various substrates.
Building on the success of related structures like trans-2-aminocyclohexanol derivatives, which are used in asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones nih.govacs.org, new ligand scaffolds based on the trans-2-aminocyclopentanol core are being designed. The development of C2-symmetric bis(phosphinite) ligands from amino alcohol scaffolds for use in ruthenium-catalyzed asymmetric transfer hydrogenation showcases a promising direction. researchgate.net Similar strategies can be applied to trans-2-aminocyclopentanol to create novel phosphinite, phosphine, or mixed P,N-ligands.
The exploration of these new ligand scaffolds aims to address current challenges in asymmetric catalysis, such as the efficient synthesis of quaternary stereocenters and the catalysis of reactions that are currently difficult to render enantioselective. The rigid cyclopentane (B165970) framework, when incorporated into a ligand structure, can impart a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.
| Ligand Type | Catalytic Application | Metal | Product Type | Enantiomeric Excess (ee) | Ref. |
| trans-2-(N,N-dialkylamino)cyclopentanols | Enantioselective addition to benzaldehyde | Zinc | Chiral secondary alcohols | High | researchgate.netnih.gov |
| trans-2-aminocyclohexanol derivatives | Asymmetric phenyl transfer to benzaldehydes | Not specified | Chiral diarylmethanols | Up to 96% | nih.gov |
| trans-2-aminocyclohexanol derivatives | Transfer hydrogenation of aryl ketones | Not specified | Chiral secondary alcohols | Up to 96% | nih.gov |
| C2-symmetric bis(phosphinite) ligands | Asymmetric transfer hydrogenation of ketones | Ruthenium | Chiral secondary alcohols | Up to 79% | researchgate.net |
Advanced Functionalization and Derivatization Strategies
To expand the utility of this compound in medicinal chemistry and materials science, researchers are developing advanced strategies for its functionalization and derivatization. These strategies move beyond simple protection and deprotection schemes to install complex molecular architectures and functional groups. researchgate.net
One area of focus is the use of the amino and hydroxyl groups as handles for creating more elaborate structures. For example, methods have been reported for assembling 2-amino-1-(1-arylethenyl)cyclopentanol intermediates, which can then undergo ring-enlarging pyrrolidine (B122466) annulation reactions. researchgate.net This demonstrates the potential of using the aminocyclopentanol core as a starting point for constructing complex heterocyclic systems, such as cis-3a-aryloctahydroindoles, which are key intermediates in alkaloid synthesis. researchgate.net
Late-stage functionalization is another emerging research area. This involves the selective modification of a complex molecule, containing the aminocyclopentanol scaffold, in the final stages of a synthesis. Techniques like C-H activation could enable the direct arylation or alkylation of the cyclopentane ring, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. nih.gov While challenging, the development of directing groups that can control the regioselectivity of C-H functionalization on the saturated carbocycle is a key objective. nih.gov
Furthermore, derivatization strategies are being employed to enhance the analytical performance of molecules for applications in pharmaceutical analysis. nih.govacademicjournals.org By reacting the amino or hydroxyl group with specific reagents, chromophores or fluorophores can be introduced, significantly improving detection limits in techniques like high-performance liquid chromatography (HPLC).
Integration into Continuous Flow Chemistry and Sustainable Synthesis Methodologies
The integration of synthetic routes for chiral amino alcohols into continuous flow chemistry platforms represents a significant step towards more sustainable and efficient chemical manufacturing. mdpi.comnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. mdpi.comflinders.edu.au
Multi-step enzymatic syntheses of chiral amino-alcohols are being successfully implemented in cascading continuous-flow microreactor systems. nih.gov This approach allows for the spatial separation of different enzymatic reactions, preventing cross-inhibition between catalysts and enabling process optimization. nih.gov The chemoenzymatic routes used for trans-2-aminocyclopentanol, which involve lipase-catalyzed resolutions, are well-suited for adaptation to continuous flow. Immobilized enzymes can be packed into columns, creating reusable biocatalytic reactors that can operate for extended periods, significantly improving process efficiency and reducing waste. nih.gov
Continuous flow systems also enable the telescoping of multiple reaction steps without the need for intermediate isolation and purification. flinders.edu.au A multi-step synthesis of this compound, for example, could be designed to run in a single, uninterrupted flow sequence. This not only reduces production time and solvent usage but also minimizes manual handling and potential exposure to intermediates. Researchers have demonstrated the feasibility of two-step and multi-step continuous flow syntheses for various active pharmaceutical ingredients (APIs) and complex molecules, providing a clear roadmap for applying this technology to the production of aminocyclopentanol derivatives. mdpi.comrsc.org
The combination of green synthetic methods, such as biocatalysis, with the technological advantages of continuous flow processing represents a powerful paradigm for the future sustainable synthesis of this compound and other valuable chiral building blocks.
Q & A
What are the key synthetic strategies for preparing enantiomerically pure trans-2-aminocyclopentanol hydrochloride?
The carbamate addition protocol is a practical method for synthesizing this compound on multigram scales. Using chiral catalysts (e.g., 1 mol% catalyst loading), the reaction achieves >99% enantiomeric excess (ee) after recrystallization as the hydrochloride salt. This method emphasizes scalability and enantioselectivity, critical for applications in asymmetric synthesis .
How can researchers confirm the stereochemical purity of this compound?
Chiral HPLC or polarimetry are standard methods to verify enantiopurity. For instance, the compound’s specific rotation and retention times in chiral columns should align with literature values (e.g., CAS 31775-67-4). X-ray crystallography may also resolve absolute configuration in crystalline forms .
What are the optimal storage conditions to maintain the stability of this compound?
The compound is hygroscopic and should be stored under an inert atmosphere (nitrogen/argon) at 2–8°C. Moisture absorption can lead to decomposition, necessitating desiccants and sealed containers. Long-term storage requires periodic purity checks via NMR or mass spectrometry .
How do discrepancies in reported melting points (e.g., 172–175°C vs. 191–196°C) arise, and how should they be addressed?
Variations in melting points may stem from differences in enantiomeric purity, crystallization solvents, or measurement techniques. To resolve contradictions, reproduce the synthesis protocol, use differential scanning calorimetry (DSC) for precise measurement, and compare results with peer-reviewed data (e.g., 191–196°C in CAS 31775-67-4 ).
What advanced analytical techniques are recommended for characterizing this compound?
1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) confirm molecular structure. For stereochemical analysis, circular dichroism (CD) or NOESY NMR can distinguish trans vs. cis isomers. Thermal gravimetric analysis (TGA) assesses decomposition profiles, correlating with reported boiling points (220.9°C at 760 mmHg) .
How can researchers mitigate racemization during derivatization of this compound?
Racemization risks increase under acidic/basic conditions or elevated temperatures. Use mild coupling reagents (e.g., EDC/HOBt) in aprotic solvents (DMF, DCM) at 0–25°C. Monitor reaction progress with chiral HPLC to detect any ee loss .
What are the applications of this compound in medicinal chemistry?
The compound serves as a chiral building block for synthesizing β-amino alcohols, ligands for asymmetric catalysis, and precursors to bioactive molecules (e.g., kinase inhibitors). Its rigid cyclopentane backbone enhances conformational control in drug design .
How should researchers handle discrepancies in CAS registry numbers for stereoisomers (e.g., 31775-67-4 vs. 68327-11-7)?
CAS numbers correspond to specific stereoisomers. For example, 31775-67-4 refers to trans-(1R,2R)-2-aminocyclopentanol hydrochloride, while 68327-11-7 denotes a different enantiomer. Cross-reference supplier Certificates of Analysis (CoA) and validate structures via 2D NMR or single-crystal X-ray diffraction .
What purification methods are effective for isolating this compound from reaction mixtures?
Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts. For enantiomeric enrichment, employ chiral resolving agents (e.g., tartaric acid derivatives) or simulated moving bed (SMB) chromatography .
How can researchers ensure reproducibility in catalytic asymmetric syntheses involving this compound?
Standardize catalyst preparation (e.g., ligand-metal ratios), reaction conditions (temperature, solvent purity), and workup protocols. Publish detailed experimental procedures, including catalyst turnover numbers (TON) and substrate scope limitations, to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
